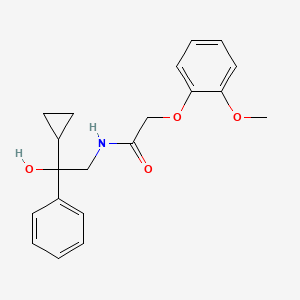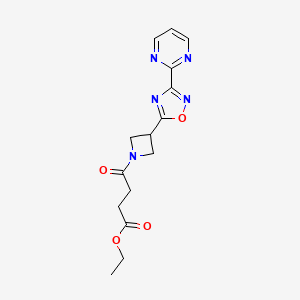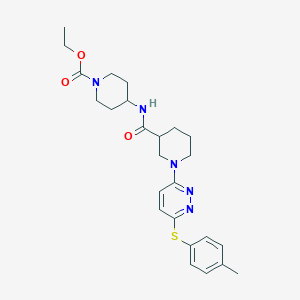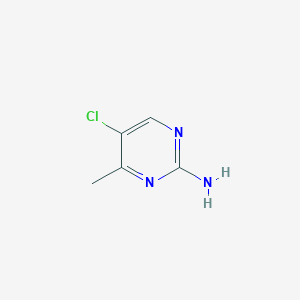![molecular formula C13H17NO4S B2525301 3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid CAS No. 1049157-55-2](/img/structure/B2525301.png)
3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the use of versatile reagents and catalysts. For instance, paper describes the use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene as a reagent for synthesizing furans and cyclopentenones. This suggests that similar sulfone-containing reagents might be applicable in the synthesis of sulfamoyl-substituted compounds. Additionally, paper discusses the use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for condensation reactions. This indicates that sulfonic acid derivatives can be effective catalysts in organic synthesis, potentially relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. In paper , the structure of a cyano-containing enoic acid was determined using 1H NMR, 13C NMR, and FTIR spectroscopy. These techniques could similarly be applied to determine the structure of 3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid, providing insights into its molecular conformation and electronic properties.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid. However, the synthesis of related compounds involves reactions such as addition to CC, heterocyclic annulation, cycloaddition, and oxidation . These types of reactions could potentially be relevant to the chemical behavior of the compound , especially considering its enoic acid functionality, which is known to participate in various organic reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using techniques such as UV-visible absorption spectroscopy and cyclic voltammetry . These methods could be used to analyze the electronic properties and electrochemical behavior of 3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid. Additionally, thermal analysis using TG-DTA could provide information on the thermal stability and decomposition patterns of the compound .
Aplicaciones Científicas De Investigación
Microbial Degradation and Environmental Fate
Research into the microbial degradation of polyfluoroalkyl chemicals has highlighted the environmental fate of compounds with similar structures to 3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid. Studies suggest that microbial degradation can lead to the formation of perfluorinated carboxylic acids (PFCAs) and sulfonic acids (PFSAs), shedding light on the potential environmental impacts and biodegradability of these compounds (Liu & Avendaño, 2013).
Analytical Techniques for Detection
Advancements in high-performance liquid chromatography (HPLC) and other analytical techniques have been crucial for detecting basic drugs and potentially related compounds in various matrices. This research underpins the development of methods for identifying and quantifying substances with similar properties in environmental and biological samples (Flanagan et al., 2001).
Health Implications of Exposure
Studies on human exposure to per- and polyfluoroalkyl substances (PFAS) through drinking water provide a basis for understanding the health implications of similar compounds. Research emphasizes the importance of monitoring and assessing the human health risks associated with regular consumption of contaminated water, highlighting the need for further investigation into compounds like 3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid (Domingo & Nadal, 2019).
Adsorption and Removal Technologies
The removal of poly- and perfluoroalkyl substances (PFAS) from water through adsorption techniques has been a focal point of research, providing insights into the effectiveness of various adsorbents. This work is crucial for developing strategies to mitigate the environmental presence of similar compounds, with emphasis on the challenges of adsorbent regeneration (Gagliano et al., 2019).
Anticancer Potential
Exploration of cinnamic acid derivatives, which share a functional group similarity with 3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid, has revealed their potential as anticancer agents. This research offers a foundation for the development of novel anticancer treatments, emphasizing the significance of chemical modifications to enhance therapeutic efficacy (De, Baltas, & Bedos-Belval, 2011).
Propiedades
IUPAC Name |
(E)-3-[4-[methyl(propan-2-yl)sulfamoyl]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10(2)14(3)19(17,18)12-7-4-11(5-8-12)6-9-13(15)16/h4-10H,1-3H3,(H,15,16)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKPKTUCYVCUSV-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B2525220.png)
![2-{[3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2525221.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2525222.png)
![3,5-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2525223.png)
![N-(4-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2525224.png)
![N-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2525228.png)

![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2525232.png)

![[4-(2-Cyclopropylethynyl)phenyl]methanamine;hydrochloride](/img/structure/B2525236.png)
![2-(2-ethoxy-4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2525238.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea](/img/structure/B2525240.png)
